2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide 2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14611983
InChI: InChI=1S/C16H18N4OS2/c1-4-11-10(3)17-15(18-11)22-8-14(21)20-16-19-12-6-5-9(2)7-13(12)23-16/h5-7H,4,8H2,1-3H3,(H,17,18)(H,19,20,21)
SMILES:
Molecular Formula: C16H18N4OS2
Molecular Weight: 346.5 g/mol

2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC14611983

Molecular Formula: C16H18N4OS2

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide -

Specification

Molecular Formula C16H18N4OS2
Molecular Weight 346.5 g/mol
IUPAC Name 2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C16H18N4OS2/c1-4-11-10(3)17-15(18-11)22-8-14(21)20-16-19-12-6-5-9(2)7-13(12)23-16/h5-7H,4,8H2,1-3H3,(H,17,18)(H,19,20,21)
Standard InChI Key JVBHQUKXZRFDEM-UHFFFAOYSA-N
Canonical SMILES CCC1=C(NC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C)C

Introduction

Structural Features

Compounds like 2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically feature a sulfanyl linkage between an imidazole ring and a benzothiazole ring, with additional functional groups such as amide and methyl substituents. These structural elements contribute to their chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of such compounds often involves multi-step organic synthesis techniques. Common methods include the use of commercially available reagents and catalysts to facilitate reactions such as nucleophilic substitution and condensation reactions. The specific conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.

Biological Activities

Compounds with imidazole and benzothiazole moieties are known for their potential biological activities. They can interact with various biological targets, including enzymes and receptors, which makes them candidates for therapeutic applications. For instance, imidazole-containing compounds are involved in enzyme catalysis and protein interactions, while benzothiazoles have been explored for their antimicrobial and anticancer properties.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamideImidazole linked to acetamide via sulfanyl groupPotential biological activities due to imidazole moiety
Ethyl 2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylateBenzothiazole core with imidazole and ester groupsComplex pharmacological profile due to multiple functional groups
2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamideImidazole linked to benzothiazole via sulfanyl groupPotential therapeutic applications due to structural complexity

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